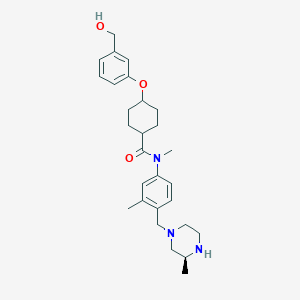

![molecular formula C30H39FN8O2 B10827932 (1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one](/img/structure/B10827932.png)

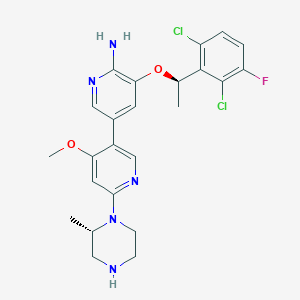

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AZ13824374 ist ein hochpotenter und selektiver Inhibitor des ATPase-Familie AAA-Domäne-haltigen Proteins 2 (ATAD2) Bromodomäne. Diese Verbindung hat in verschiedenen Brustkrebsmodellen ein signifikantes zelluläres Zielengagement und eine antiproliferative Aktivität gezeigt . Es ist ein vielversprechender Kandidat für die Krebsforschung aufgrund seiner hohen Spezifität und Wirksamkeit.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZ13824374 umfasst mehrere Schritte, darunter die Bildung von Triazolopyridazin-Derivaten. Diese Derivate sind wichtige Zwischenprodukte im Syntheseprozess. Der Syntheseweg vermeidet die Verwendung von Kohlenmonoxid, wodurch er umweltfreundlicher wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Dimethylsulfoxid (DMSO) als Lösungsmittel mit einer Löslichkeit von ≥ 200 mg/mL (355,44 mM) .

Industrielle Produktionsmethoden

Die industrielle Produktion von AZ13824374 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Lagerbedingungen für die Verbindung sind bei 4 °C, versiegelt vor Feuchtigkeit und Licht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZ13824374 involves multiple steps, including the formation of triazolopyridazine derivatives. These derivatives are crucial intermediates in the synthesis process. The synthetic route avoids the use of carbon monoxide, making it more environmentally friendly . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with a solubility of ≥ 200 mg/mL (355.44 mM) .

Industrial Production Methods

Industrial production of AZ13824374 follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The storage conditions for the compound are at 4°C, sealed away from moisture and light .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZ13824374 unterliegt aufgrund seiner komplexen Struktur hauptsächlich Substitutionsreaktionen. Es ist in seinen Wechselwirkungen hochspezifisch, insbesondere mit der ATAD2-Bromodomäne .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von AZ13824374 verwendet werden, sind DMSO und Ethanol. Die Verbindung ist in beiden Lösungsmitteln in Konzentrationen von bis zu 56,27 mg/mL (100 mM) löslich .

Haupterzeugnisse

Die Haupterzeugnisse, die aus den Reaktionen mit AZ13824374 gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die die Kernstruktur beibehalten, während bestimmte funktionelle Gruppen modifiziert werden, um ihre Wirksamkeit und Selektivität zu verbessern .

Wissenschaftliche Forschungsanwendungen

AZ13824374 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Bromodomäneninhibitoren und ihren Wechselwirkungen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle in zellulären Prozessen und seines Potenzials als therapeutisches Mittel.

Medizin: Verspricht vielversprechend in der Behandlung von Brustkrebs aufgrund seiner antiproliferativen Aktivität

Wirkmechanismus

AZ13824374 übt seine Wirkungen aus, indem es die ATAD2-Bromodomäne hemmt. Diese Hemmung stört die normale Funktion von ATAD2 und führt zu einer reduzierten Proliferation von Krebszellen. Die beteiligten molekularen Ziele umfassen die Bromodomäne von ATAD2, die für ihre Rolle bei der Regulation der Genexpression entscheidend ist .

Wissenschaftliche Forschungsanwendungen

AZ13824374 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying bromodomain inhibitors and their interactions.

Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.

Medicine: Shows promise in the treatment of breast cancer due to its antiproliferative activity

Industry: Utilized in the development of new drugs targeting bromodomains and related epigenetic targets.

Wirkmechanismus

AZ13824374 exerts its effects by inhibiting the ATAD2 bromodomain. This inhibition disrupts the normal function of ATAD2, leading to reduced proliferation of cancer cells. The molecular targets involved include the bromodomain of ATAD2, which is crucial for its role in gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung 5: Ein weiterer potenter und selektiver ATAD2-Inhibitor mit ähnlicher antiproliferativer Aktivität.

Triazolopyridazin-Derivate: Diese Verbindungen haben eine ähnliche Kernstruktur und einen ähnlichen Wirkmechanismus.

Einzigartigkeit

AZ13824374 zeichnet sich durch seine hohe Selektivität und Potenz aus. Es ist über 100-fach selektiver gegenüber einer Reihe von epigenetischen Zielen, was es zu einem hochspezifischen Inhibitor macht . Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten, was es zu einem sichereren und effektiveren therapeutischen Kandidaten macht.

Eigenschaften

Molekularformel |

C30H39FN8O2 |

|---|---|

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one |

InChI |

InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1 |

InChI-Schlüssel |

NGXAMXNWIHBLBN-JIMJEQGWSA-N |

Isomerische SMILES |

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C |

Kanonische SMILES |

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B10827870.png)

![[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate](/img/structure/B10827878.png)

![(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid](/img/structure/B10827883.png)

![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)

![2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide](/img/structure/B10827936.png)